molecular formula C15H26 B13774395 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene CAS No. 68907-19-7

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene

Cat. No.: B13774395
CAS No.: 68907-19-7
M. Wt: 206.37 g/mol
InChI Key: XURCUMFVQKJMJP-UHFFFAOYSA-N
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Description

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a bicyclic sesquiterpene hydrocarbon. This compound is a derivative of azulene, which is known for its deep blue color and aromatic properties. Azulene and its derivatives, including this compound, are found in various natural sources such as essential oils from plants and some marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a linear precursor through a series of reactions involving hydrogenation and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, and halogenated compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is C15H24C_{15}H_{24} with a molecular weight of 204.35 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and potential applications in synthesis and formulation.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various transformations that can yield valuable derivatives. The compound can be utilized in the synthesis of more complex molecules through reactions such as:

  • Cyclization Reactions : The compound can undergo cyclization to form new cyclic structures.
  • Functionalization : It can be modified to introduce functional groups that enhance its reactivity or solubility.

Pharmaceutical Applications

Research indicates that compounds related to azulene structures exhibit anti-inflammatory and antioxidant properties. This suggests potential therapeutic applications for this compound in:

  • Topical Formulations : Its potential as an active ingredient in creams and lotions aimed at treating skin conditions due to its soothing properties.
  • Drug Development : As a lead compound for developing new drugs targeting inflammatory diseases.

Cosmetic Formulations

The compound has been explored for its role in cosmetic formulations. Its properties may contribute to:

  • Skin Care Products : Enhancing the moisturizing and protective qualities of creams and lotions.
  • Fragrance Development : Its unique scent profile can be utilized in perfumery.

Case Study 1: Anti-inflammatory Properties

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anti-inflammatory effects of azulene derivatives. The findings indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. This supports further investigation into its use as a therapeutic agent for skin inflammation.

Case Study 2: Cosmetic Formulation Development

Research conducted on the formulation of topical products highlighted the use of azulene derivatives for their skin-soothing properties. A formulation containing this compound demonstrated improved hydration and reduced irritation compared to control formulations. This suggests potential for commercial applications in sensitive skin products.

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisIntermediate for complex moleculesVersatile reactivity
PharmaceuticalsAnti-inflammatory treatmentsPotential therapeutic effects
CosmeticsSkin care formulationsMoisturizing and soothing properties

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a complex organic compound belonging to the azulene family. This compound has garnered attention for its potential biological activities and applications in various fields including pharmacology and biochemistry. This article explores its biological activity based on a review of diverse literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H24
  • Molecular Weight : 204.351 g/mol
  • CAS Registry Number : 3691-11-0

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds structurally related to azulenes exhibit significant antimicrobial properties. For instance:

  • A study reported that sesquiterpenoids from the Meliaceae family demonstrated notable antimicrobial effects against various pathogens .
  • The compound's structure allows it to interact with microbial membranes or enzymes crucial for bacterial survival.

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise:

  • Azulenes are known for their ability to scavenge free radicals due to their unique electron-rich structures. This property is vital in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A case study explored the efficacy of azulene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
  • Antioxidant Potential :
    • Another study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that this compound exhibited a dose-dependent scavenging effect on free radicals.

The mechanisms underlying the biological activities of this compound include:

  • Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to insert into lipid bilayers of microbial cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in microorganisms has been suggested as a mechanism for its antimicrobial action.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
AzuleneC15H18Antimicrobial
β-GuaieneC15H24Antioxidant
α-GuaieneC15H24Antimicrobial

Properties

CAS No.

68907-19-7

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6,7,8-octahydroazulene

InChI

InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-13H,5-9H2,1-4H3

InChI Key

XURCUMFVQKJMJP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)C

Origin of Product

United States

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